

Application Notes and Protocols: N-Boc-4-(4-toluenesulfonyloxymethyl)piperidine in Medicinal Chemistry

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Compound of Interest

Compound Name: N-Boc-4-(4-toluenesulfonyloxymethyl)piperidine

Cat. No.: B067729

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Introduction

N-Boc-4-(4-toluenesulfonyloxymethyl)piperidine is a valuable bifunctional building block in medicinal chemistry. Its structure, featuring a tert-butoxycarbonyl (Boc) protected piperidine nitrogen and a tosyloxymethyl group at the 4-position, makes it an ideal intermediate for introducing the 4-methylpiperidine moiety into a wide range of biologically active molecules. The Boc group provides a stable and easily removable protecting group for the piperidine nitrogen, while the tosylate serves as an excellent leaving group for nucleophilic substitution reactions. This combination allows for the controlled and efficient incorporation of the piperidine scaffold, a common feature in many approved drugs due to its favorable pharmacokinetic properties.

Core Applications

The primary application of **N-Boc-4-(4-toluenesulfonyloxymethyl)piperidine** lies in its use as a key intermediate in the synthesis of complex pharmaceutical agents. The piperidine ring it provides is a prevalent motif in drugs targeting the central nervous system (CNS), as well as in kinase inhibitors for oncology.

Key applications include:

- **Synthesis of Kinase Inhibitors:** Notably, it is a crucial component in the synthesis of Vandetanib, a tyrosine kinase inhibitor used in the treatment of certain types of cancer.^[1]
- **Development of GPCR Ligands:** The 4-substituted piperidine scaffold is a common feature in ligands for G-protein coupled receptors (GPCRs), such as dopamine and sigma receptors, which are targets for a variety of neurological and psychiatric disorders.
- **Construction of Spirocyclic Systems:** The reactivity of the tosylate group can be harnessed in intramolecular reactions to construct complex spirocyclic architectures like spirooxindoles, which are present in various biologically active natural products and synthetic compounds.

Data Presentation

Table 1: Synthesis of N-Boc-4-(4-toluenesulfonyloxymethyl)piperidine

Step	Reagents and Conditions	Yield (%)	Purity (%)	Reference
Boc Protection	N-Boc-4-piperidinemethanol, Di-tert-butyl dicarbonate (Boc ₂ O), Triethylamine (Et ₃ N), Dichloromethane (DCM), 0°C to rt	~99	>95	
Tosylation	N-Boc-4-piperidinemethanol, p-Toluenesulfonyl chloride (TsCl), Triethylamine (Et ₃ N), DMAP, DCM, 0°C to 17°C, 2h	99	>98	

Table 2: Application in Vandetanib Synthesis

Reaction Step	Key Reagents	Solvent	Temperature	Time	Yield (%)	Reference
Alkylation of 4-anilino-6,7-dimethoxyquinazoline	N-Boc-4-(4-toluenesulfonyloxymethyl)piperidine, Cesium Carbonate (Cs_2CO_3)	Acetonitrile (MeCN)	Reflux	3h	58	[2]
Alternative Microwave-assisted Dimroth Rearrangement Route (Alkylation of intermediate 9)	N-Boc-4-(4-toluenesulfonyloxymethyl)piperidine, Cesium Carbonate (Cs_2CO_3)	Acetonitrile (MeCN)	Reflux	3h	58	[2]

Experimental Protocols

Protocol 1: Synthesis of N-Boc-4-(4-toluenesulfonyloxymethyl)piperidine

This protocol describes the two-step synthesis starting from N-Boc-4-piperidinemethanol.

Step 1: Boc Protection of 4-Piperidinemethanol (if starting from the unprotected alcohol)

- This step is often performed to protect the piperidine nitrogen before further functionalization.

Step 2: Tosylation of N-Boc-4-piperidinemethanol

- **Reaction Setup:** In a round-bottom flask under a nitrogen atmosphere, dissolve N-Boc-4-piperidinemethanol (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM). Cool the solution to 0°C in an ice bath.
- **Addition of Reagents:** Slowly add p-toluenesulfonyl chloride (1.1 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.2 eq) to the cooled solution.
- **Reaction:** Stir the reaction mixture at 17°C for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- **Workup:** Upon completion, quench the reaction by adding water. Separate the organic layer and extract the aqueous layer twice with DCM. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- **Purification:** Purify the crude product by column chromatography on silica gel to afford **N-Boc-4-(4-toluenesulfonyloxymethyl)piperidine** as a white solid.

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// Nodes start [label="Start", shape=ellipse, style=filled, fillcolor="#F1F3F4",
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fontcolor="#202124"]; react [label="Stir at 17°C for 2h", fillcolor="#4285F4",
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fontcolor="#202124"];
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```
// Edges start -> reagents; reagents -> cool; cool -> add_reagents; add_reagents -> react; react
-> workup; workup -> purify; purify -> product; } .enddot Caption: Workflow for the synthesis of
N-Boc-4-(4-toluenesulfonyloxymethyl)piperidine.
```

Protocol 2: Synthesis of a Vandetanib Precursor using N-Boc-4-(4-toluenesulfonyloxymethyl)piperidine

This protocol outlines the alkylation of a 4-anilinoquinazoline intermediate, a key step in a concise synthesis of Vandetanib.[2]

- **Reaction Setup:** To a solution of the 4-anilinoquinazoline intermediate (1.0 eq) in acetonitrile (MeCN), add cesium carbonate (Cs_2CO_3 , 1.5 eq).
- **Addition of Alkylating Agent:** Add a solution of **N-Boc-4-(4-toluenesulfonyloxymethyl)piperidine** (1.2 eq) in MeCN to the reaction mixture.
- **Reaction:** Heat the mixture to reflux and stir for 3 hours. Monitor the reaction by TLC or LC-MS.
- **Workup:** After completion, cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
- **Purification:** Purify the residue by column chromatography to yield the N-Boc protected Vandetanib precursor.

```
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toluenesulfonyloxymethyl)piperidine", fillcolor="#FFFFFF", fontcolor="#202124"]; reflux
[label="Reflux for 3h", fillcolor="#EA4335", fontcolor="#FFFFFF"]; workup [label="Cool,
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Vandetanib Precursor", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
```

```
// Edges start -> reactants; reactants -> add_alkylating; add_alkylating -> reflux; reflux ->
workup; workup -> purify; purify -> product; } .enddot
```

Caption: Experimental workflow for the synthesis of a Vandetanib precursor.

Signaling Pathways and Logical Relationships

As **N-Boc-4-(4-toluenesulfonyloxymethyl)piperidine** is a building block, it does not directly participate in signaling pathways. However, the molecules synthesized using this building block, such as Vandetanib, are potent inhibitors of specific signaling pathways. The logical relationship in its use is a straightforward synthetic transformation.

```
// Nodes building_block [label="N-Boc-4-(4-toluenesulfonyloxymethyl)piperidine\n(Building Block)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; reaction [label="Nucleophilic Substitution", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; intermediate [label="Drug Precursor\n(e.g., N-Boc-Vandetanib)", fillcolor="#FBBC05", fontcolor="#202124"]; deprotection [label="Boc Deprotection", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; final_product [label="Active Pharmaceutical Ingredient\n(e.g., Vandetanib)", fillcolor="#34A853", fontcolor="#FFFFFF"]; target [label="Biological Target\n(e.g., VEGFR, EGFR)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges building_block -> reaction; reaction -> intermediate; intermediate -> deprotection; deprotection -> final_product; final_product -> target [label="Inhibition"]; } .enddot Caption: The role of the building block in drug synthesis and action.
```

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References

- 1. N-Boc-4-(4-Toluenesulfonyloxymethyl)piperidine | 166815-96-9 | Benchchem [benchchem.com]
- 2. An alternative synthesis of Vandetanib (Caprelsa™) via a microwave accelerated Dimroth rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
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